1-Hexyl-4-methylbenzene
Overview
Description
1-Hexyl-4-methylbenzene, also known as p-hexyltoluene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where a hexyl group is attached to the fourth carbon of the benzene ring, and a methyl group is attached to the first carbon. This compound is a hydrocarbon and is known for its applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-methylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of toluene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{C}6\text{H}{13}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{C}6\text{H}{13}) + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the benzene ring can lead to the formation of hexylmethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hexylbenzoic acid or hexylmethylketone.
Reduction: Hexylmethylcyclohexane.
Substitution: Halogenated derivatives such as 1-bromo-4-hexyl-2-methylbenzene.
Scientific Research Applications
1-Hexyl-4-methylbenzene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of lipid bilayers and membrane dynamics due to its hydrophobic nature.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is utilized in the production of dyes, cleaning agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-methylbenzene involves its interaction with molecular targets through hydrophobic interactions. The hexyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
1-Hexyl-2-methylbenzene: Similar structure but with the methyl group attached to the second carbon.
1-Hexyl-3-methylbenzene: Similar structure but with the methyl group attached to the third carbon.
1-Hexyl-5-methylbenzene: Similar structure but with the methyl group attached to the fifth carbon.
Uniqueness: 1-Hexyl-4-methylbenzene is unique due to the specific positioning of the hexyl and methyl groups, which influences its chemical reactivity and physical properties. The para-substitution pattern allows for distinct interactions in chemical reactions and applications compared to its ortho- and meta-substituted counterparts .
Properties
IUPAC Name |
1-hexyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOBVWKIGRZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333914 | |
Record name | 1-Hexyl-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595-01-3 | |
Record name | 1-Hexyl-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hexyl-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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